2,2-Difluoro-4-iodobenzo[d][1,3]dioxole
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Overview
Description
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H3F2IO2 and a molecular weight of 284.00 g/mol . It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzodioxole ring. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Scientific Research Applications
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole typically involves multi-step reactions. One common method includes the oxidation of benzyl compounds using sulfur dioxide (SO2), triphenylamine, and copper iodide (CuI) as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2,2-difluoro-4-azidobenzo[d][1,3]dioxole .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom serves as a reactive site for substitution and other transformations . The specific pathways and molecular targets depend on the context of its use, such as in the synthesis of pharmaceuticals or other biologically active compounds .
Comparison with Similar Compounds
- 2,2-Difluoro-4-bromobenzo[d][1,3]dioxole
- 2,2-Difluoro-4-chlorobenzo[d][1,3]dioxole
- 2,2-Difluoro-4-methylbenzo[d][1,3]dioxole
Comparison: Compared to its analogs, 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole is unique due to the presence of the iodine atom, which provides distinct reactivity and synthetic utility. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-difluoro-4-iodo-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIGSFWYAPNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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